alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide
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Overview
Description
Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a 3,4-dichlorophenyl group and an ethanethioamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide typically involves the reaction of 3,4-dichlorophenylhydrazine with pyridazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,3-Bis(3,4-dichlorophenyl)thiourea: Known for its strong antioxidant activity.
Triclocarban: An antibacterial compound with a similar chlorinated phenyl structure.
Uniqueness: Alpha-(3,4-Dichlorophenyl)-3-pyridazineethanethioamide is unique due to its specific combination of a pyridazine ring and a thioamide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
81102-59-2 |
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Molecular Formula |
C12H9Cl2N3S |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-pyridazin-3-ylethanethioamide |
InChI |
InChI=1S/C12H9Cl2N3S/c13-8-4-3-7(6-9(8)14)11(12(15)18)10-2-1-5-16-17-10/h1-6,11H,(H2,15,18) |
InChI Key |
TTZCZTLSFFRMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C(C2=CC(=C(C=C2)Cl)Cl)C(=S)N |
Origin of Product |
United States |
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